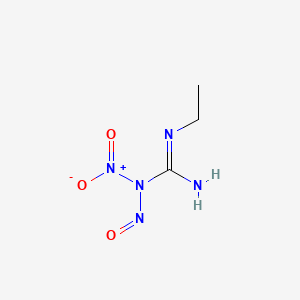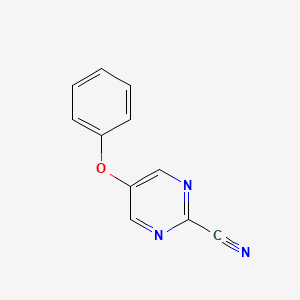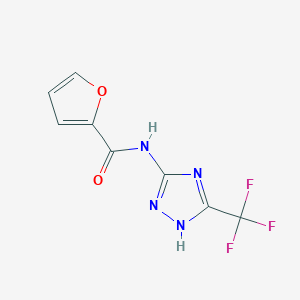
N'-Ethyl-N-nitro-N-nitrosoguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Ethyl-N-nitro-N-nitrosoguanidine is a chemical compound with the molecular formula C3H7N5O3. It is known for its mutagenic and carcinogenic properties, making it a significant compound in scientific research, particularly in the fields of genetics and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Ethyl-N-nitro-N-nitrosoguanidine can be synthesized through the reaction of ethylamine with nitrosyl chloride and nitric acid. The reaction typically involves the following steps:
- Ethylamine is reacted with nitrosyl chloride to form N-ethyl-N-nitrosoguanidine.
- The resulting compound is then treated with nitric acid to introduce the nitro group, forming N’-Ethyl-N-nitro-N-nitrosoguanidine .
Industrial Production Methods
Industrial production of N’-Ethyl-N-nitro-N-nitrosoguanidine follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of large reactors and precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
N’-Ethyl-N-nitro-N-nitrosoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro and nitroso groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various derivatives of N’-Ethyl-N-nitro-N-nitrosoguanidine, such as amino derivatives and substituted guanidines .
Scientific Research Applications
N’-Ethyl-N-nitro-N-nitrosoguanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a source of diazomethane.
Biology: The compound is employed in mutagenesis studies to induce mutations in DNA.
Medicine: It is used in cancer research to study the effects of mutagens and carcinogens on cells.
Industry: N’-Ethyl-N-nitro-N-nitrosoguanidine is used in the production of certain pharmaceuticals and as a chemical intermediate
Mechanism of Action
N’-Ethyl-N-nitro-N-nitrosoguanidine exerts its effects by adding alkyl groups to the O6 position of guanine and the O4 position of thymine in DNA. This alkylation leads to transition mutations between GC and AT base pairs. These mutations can cause genetic changes that are difficult to detect by the DNA mismatch repair system, leading to potential carcinogenic effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-nitro-N-nitrosoguanidine: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl methanesulfonate: Another alkylating agent used in mutagenesis studies.
N-Ethyl-N-nitrosourea: Similar in its mutagenic properties but with different chemical structure.
Uniqueness
N’-Ethyl-N-nitro-N-nitrosoguanidine is unique due to its specific alkylation pattern and its ability to induce mutations without causing significant distortion in the DNA double helix. This makes it a valuable tool in genetic research and cancer studies .
Properties
CAS No. |
63885-23-4 |
|---|---|
Molecular Formula |
C3H7N5O3 |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
2-ethyl-1-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C3H7N5O3/c1-2-5-3(4)7(6-9)8(10)11/h2H2,1H3,(H2,4,5) |
InChI Key |
OHDJGZUFFIQWCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(N)N(N=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13112210.png)
![[1,2,4]Triazino[4,5-a]benzimidazole](/img/structure/B13112211.png)


![(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione](/img/structure/B13112245.png)


![Ethanone, 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]-](/img/structure/B13112258.png)






